molecular formula C9H15NO B13168966 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one

1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one

Katalognummer: B13168966
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: KCMQDNSDCKITEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is characterized by a cyclopentyl ring substituted with an aminomethyl group and a prop-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. One common method is the reaction of cyclopentanone with formaldehyde and ammonia, followed by the introduction of a prop-2-en-1-one group through a condensation reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The prop-2-en-1-one moiety can participate in conjugation reactions, affecting the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one
  • 1-Cyclopentyl-2-propyn-1-one
  • (1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-yn-1-ylpyrrolidin-1-yl]-1-cyclopentyl-2-oxoethanamine

Uniqueness

1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-[2-(aminomethyl)cyclopentyl]prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-9(11)8-5-3-4-7(8)6-10/h2,7-8H,1,3-6,10H2

InChI-Schlüssel

KCMQDNSDCKITEM-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1CCCC1CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.